
3-Bromo-5-(4-methoxybenzyloxy)pyridine
Vue d'ensemble
Description
3-Bromo-5-(4-methoxybenzyloxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by a pyridine ring substituted with a bromine atom and a methoxybenzyloxy group. This compound is commonly used in scientific experiments due to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-5-(4-methoxybenzyloxy)pyridine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzylboronic acid in the presence of a palladium catalyst.
Heck Reaction: In this method, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzyl vinyl ether in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the reaction of 3-bromo-5-chloropyridine with 4-methoxybenzyl acetylene in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(4-methoxybenzyloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-5-(4-methoxybenzyloxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Bromo-5-(4-methoxybenzyloxy)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(4-methoxybenzyloxy)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(4-methoxybenzyl)pyridine: This compound has a similar structure but lacks the oxygen atom in the methoxybenzyloxy group.
5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: This compound contains a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various applications.
Propriétés
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-6-11(14)7-15-8-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACELUBXQATRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626857 | |
| Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-73-4 | |
| Record name | 3-Bromo-5-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
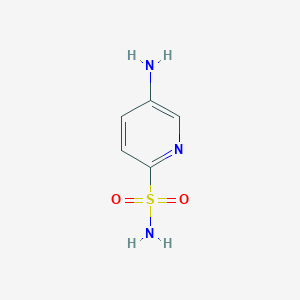

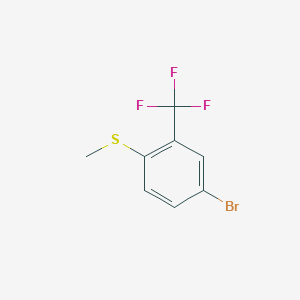
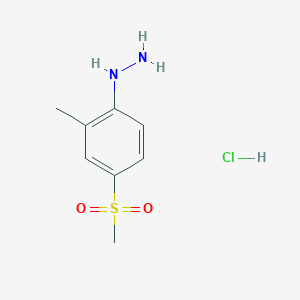
![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)
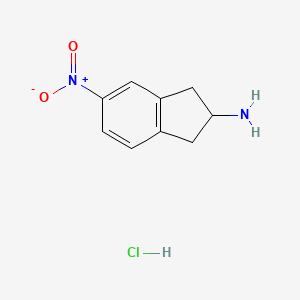
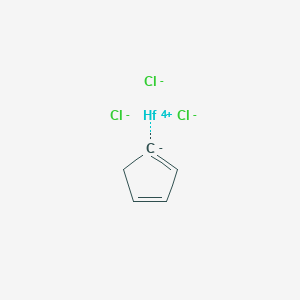

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)
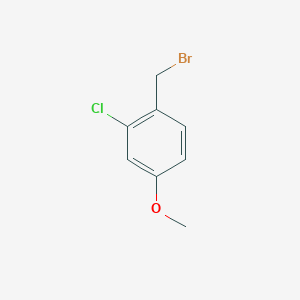
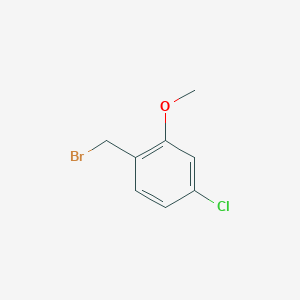
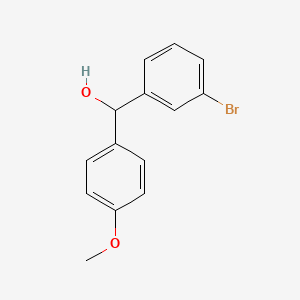
![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)

